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Compound of Interest

Compound Name: (2R,3S)-E1R

Cat. No.: B15618572

Disclaimer: The identifier "(2R,3S)-E1R" does not correspond to a recognized chemical
compound in standard chemical databases. Therefore, providing specific spectroscopic data for
this unknown substance is not possible. This guide has been created to fulfill the user's request
for a technical whitepaper by using a representative molecule with the same stereochemical
configuration: (2R,3S)-2-Amino-3-hydroxybutanoic acid, a stereoisomer of the amino acid
Threonine. The data and protocols presented herein are illustrative of the type of information
and structure required for a comprehensive spectroscopic analysis.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for (2R,3S)-2-Amino-3-hydroxybutanoic acid. It
is intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (2R,3S)-2-Amino-3-
hydroxybutanoic acid.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~3.58 d ~4.8 H-2 (a-proton)
~4.25 dg ~4.8, ~6.5 H-3 (B-proton)
~1.30 d ~6.5 H-4 (y-methyl protons)

Note: Chemical shifts of exchangeable protons (-NHz and -OH) can vary significantly
depending on the solvent, concentration, and temperature and are often observed as broad

signals.
- 13 i
Chemical Shift (8) ppm Carbon Assignment
~172.5 C-1 (Carboxyl)
~67.0 C-3 (B-carbon)
~59.5 C-2 (a-carbon)
~20.0 C-4 (y-methyl)

Table 3: Key IR AbsorptionBands

Functional Group

Wavenumber (cm~—?) Intensity .
Assignment
O-H stretch (carboxylic acid
3400-2500 Strong, Broad and alcohol), N-H stretch
(amine)
~1700 Strong, Sharp C=0 stretch (carboxylic acid)
~1600 Medium N-H bend (amine)
~1100 Medium C-O stretch (alcohol)

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

119 Moderate [M]* (Molecular lon)
74 High [M - COOH]*

45 High [COOH]*

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was utilized for both *H and 3C NMR data
acquisition.

Sample Preparation: 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated
solvent (e.g., D20 or DMSO-ds). Tetramethylsilane (TMS) was used as an internal standard

(0 ppm).

IH NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse angle, a spectral
width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A
total of 16 scans were averaged.

13C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled
sequence with a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1.5
seconds, and a relaxation delay of 3 seconds. Approximately 1024 scans were averaged to
achieve a sufficient signal-to-noise ratio.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected using standard NMR processing software.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector was used.
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o Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance
(ATR) technique. A small amount of the powder was placed directly on the ATR crystal (e.g.,
diamond or germanium), and pressure was applied to ensure good contact.

e Acquisition: The spectrum was recorded in the range of 4000-400 cm~! by co-adding 32
scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal was
recorded prior to the sample analysis and subtracted from the sample spectrum.

o Data Processing: The resulting interferogram was Fourier transformed to produce the final IR
spectrum, which was plotted as transmittance (%) versus wavenumber (cm™1).

Mass Spectrometry (MS)

e Instrumentation: An Electron lonization Time-of-Flight (EI-TOF) mass spectrometer was
used.

o Sample Introduction: The sample was introduced into the ion source via a direct insertion
probe, which was heated to volatilize the compound.

« lonization: The gaseous molecules were ionized using a standard electron ionization energy
of 70 eV.

e Analysis: The resulting ions were accelerated into the time-of-flight analyzer, and their mass-
to-charge ratios (m/z) were determined by their flight time to the detector.

o Data Processing: The mass spectrum was generated by plotting the relative abundance of
the detected ions as a function of their m/z values.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis

¢ To cite this document: BenchChem. [In-depth Technical Guide on Spectroscopic Analysis of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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